(2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL: is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Scientific Research Applications
(2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL
- (2S)-2-Amino-2-(4-fluoro-3-chlorophenyl)ethan-1-OL
- (2S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL
Uniqueness
Compared to similar compounds, (2S)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OL is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
MAQPLFXZWZJVQQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Br |
Origin of Product |
United States |
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